BenchChemオンラインストアへようこそ!

6-hydroxy-1H-quinazolin-4-one

Monoamine oxidase Parkinson's disease Scaffold repurposing

6‑Hydroxy‑1H‑quinazolin‑4‑one is a heterocyclic quinazolinone featuring a hydroxyl substituent at the 6‑position and a carbonyl at the 4‑position. It is widely employed as a versatile building block for the synthesis of kinase inhibitors, HDAC inhibitors, and CNS‑targeted agents.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B7766212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-1H-quinazolin-4-one
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)N=CN2
InChIInChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
InChIKeyQJRNXXLTDWMENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1H-quinazolin-4-one (CAS 16064‑10‑1) – Core Scaffold Procurement Overview for Medicinal Chemistry and Chemical Biology


6‑Hydroxy‑1H‑quinazolin‑4‑one is a heterocyclic quinazolinone featuring a hydroxyl substituent at the 6‑position and a carbonyl at the 4‑position . It is widely employed as a versatile building block for the synthesis of kinase inhibitors, HDAC inhibitors, and CNS‑targeted agents. Its principal value lies in the nucleophilic reactivity of the 6‑OH group, which enables selective O‑alkylation and O‑acylation to generate focused libraries of C6‑ether or C6‑ester derivatives . The compound is commercially available at scales from milligrams to kilograms with typical purities ≥97 % .

Why a 5‑OH, 7‑OH, or Des‑Hydroxy Quinazolin‑4‑one Cannot Replace 6‑Hydroxy‑1H‑quinazolin‑4‑one in Lead‑Oriented Synthesis


Positional isomers such as 7‑hydroxy‑ or 5‑hydroxy‑quinazolin‑4‑one differ fundamentally in the electronic environment of the hydroxyl group and in the steric accessibility of the adjacent positions . In the 6‑OH isomer the hydroxyl is para to N1 and meta to N3, placing it in the most electron‑rich ring position and facilitating selective O‑functionalisation without competing N‑alkylation. By contrast, the 7‑OH isomer places the hydroxyl ortho to N1, which can introduce undesired intramolecular hydrogen bonding and alter the reactivity of the pyrimidine ring. The des‑hydroxy quinazolin‑4‑one lacks the critical handle for late‑stage diversification and cannot support the same scope of parallel library synthesis. These differences are not cosmetic; they determine whether a scaffold can be efficiently elaborated into the target chemotype .

Quantitative Differentiation Evidence for 6‑Hydroxy‑1H‑quinazolin‑4‑one vs. Its Closest Structural Analogs


Clean Inactivity Profile: Parent Scaffold Is Devoid of MAO‑A/MAO‑B Inhibition, Unlike Pre‑Activated Heterocycles

When tested against recombinant human MAO‑A and MAO‑B, unsubstituted 6‑hydroxy‑4(3H)‑quinazolinone (compound 9) displayed no measurable inhibition at concentrations up to 100 µM . In contrast, simple C6‑ether derivatives from the same series achieved MAO‑B IC50 values of 6.35 µM (compound 7f) and 15.8 µM (compound 7i), while dual N3/C6‑substituted analogs reached IC50 = 0.685 µM (8b) and 0.847 µM (8h) . This eight‑ to 146‑fold activity window confirms that the parent scaffold contributes no intrinsic off‑target MAO liability, allowing medicinal chemists to install the desired pharmacology exclusively through deliberate derivatisation.

Monoamine oxidase Parkinson's disease Scaffold repurposing

High‑Efficiency Niementowski Synthesis: 96 % Overall Yield with >99 % Purity Under Optimised Conditions

The two‑step synthesis of 6‑hydroxy‑4(3H)‑quinazolinone from 2‑amino‑5‑hydroxybenzoic acid proceeds via cyclisation with formamide (160 °C, 4 h) followed by optional acetylation. Under optimised conditions—formamide/acid ratio of 15, acetic anhydride ratio of 1.2—the total yield reaches 96 % with product purity exceeding 99.0 % . The unsubstituted quinazolin‑4‑one analogue, prepared from anthranilic acid and formamide under comparable conditions, typically affords yields in the 70–85 % range . The 6‑OH substituent thus does not penalise synthetic efficiency; rather, the electron‑donating hydroxyl accelerates cyclisation and improves regiochemical fidelity.

Process chemistry Niementowski reaction Scale‑up synthesis

Selective Mono‑ vs. Di‑Functionalisation: Stoichiometric Control Over O6 and N3 Derivatisation

Using 6‑hydroxy‑4(3H)‑quinazolinone and arylalkyl halides, the product distribution can be steered by stoichiometry and temperature. One equivalent of halide at −10 °C to −20 °C yields predominantly C6‑monosubstituted derivatives; a twofold excess under identical conditions shifts the outcome to N3/C6‑disubstituted products . This stoichiometric gating is not equally accessible with 5‑OH or 7‑OH isomers, where intramolecular hydrogen bonding between the hydroxyl and the proximal ring nitrogen complicates selective mono‑alkylation . The 6‑OH isomer therefore enables a single‑scaffold, divergent synthesis strategy that directly supports combinatorial library generation.

Combinatorial chemistry Parallel synthesis Regioselective alkylation

Validated Precursor for HDAC‑Inhibitor Series: Downstream Translation to Nanomolar Cytotoxicity

N‑Hydroxyheptanamide conjugates built on the 6‑hydroxy‑2‑methylquinazolin‑4(3H)‑one scaffold—directly derived from 6‑hydroxy‑1H‑quinazolin‑4‑one—demonstrated HDAC inhibitory IC50 values of 7.07–9.24 µM and cytotoxicity against HepG‑2, MCF‑7, and SKLu‑1 cancer cell lines . Selected members of this series (e.g., 15f) were up to 4‑fold more potent than the reference HDAC inhibitor vorinostat (SAHA) in MCF‑7 cytotoxicity (IC50 = 1.86 µM vs. 7.42 µM for SAHA) . This establishes that the 6‑hydroxy‑quinazolinone core is not merely an academic intermediate; it has progressed into lead‑optimisation programs with quantitative cellular potency benchmarks.

HDAC inhibitors Cancer cell lines Hydroxamic acid conjugates

Physicochemical Profile Compatible with Standard Medicinal Chemistry Workflows

The compound exhibits a density of 1.49 g cm⁻³ and a boiling point of 416 °C at 760 mmHg . It is a white to off‑white crystalline solid soluble in polar solvents such as water and alcohols . The hydroxyl group enhances aqueous solubility relative to the des‑hydroxy parent (quinazolin‑4‑one, density ~1.35 g cm⁻³, lower polarity), facilitating dissolution in biocompatible media for assay preparation. The compound is stored at room temperature with no special handling requirements beyond standard laboratory precautions .

Physicochemical properties Formulation compatibility Storage stability

Where 6‑Hydroxy‑1H‑quinazolin‑4‑one Delivers the Highest Return on Procurement Investment


Focused Quinazolinone Library Synthesis via Divergent Alkylation

The compound is the optimal entry point for generating C6‑monosubstituted or N3/C6‑disubstituted quinazolinone libraries. Its clean stoichiometric gating (one vs. two equivalents of electrophile) allows a single batch of parent material to feed two parallel synthesis campaigns . This is particularly valuable for medicinal chemistry groups running kinase or MAO inhibitor programmes where rapid exploration of the C6 vector is required.

Late‑Stage Functionalisation for HDAC Inhibitor Optimisation

Given the established translation of the 6‑hydroxy‑quinazolinone core into HDAC inhibitors with sub‑micromolar cytotoxicity , procurement of the 6‑OH scaffold is strategically justified for teams working on epigenetic targets. The hydroxyl group serves as the anchor point for attaching zinc‑binding hydroxamic acid moieties, a validated design principle that has already yielded compounds more potent than vorinostat in MCF‑7 assays .

CNS Drug Discovery Requiring a Silent Scaffold Without Intrinsic MAO Activity

For programmes targeting neurological disorders where MAO inhibition is an exclusion criterion, the complete lack of MAO‑A/MAO‑B activity of the parent scaffold (IC50 > 100 µM) provides an unambiguous advantage over pre‑activated heterocycles that carry latent aminergic liability . This allows researchers to attribute any observed MAO modulation exclusively to the installed pharmacophore.

Process Development and Kilogram‑Scale Intermediates

The high‑yielding Niementowski protocol (96 % overall yield, >99 % purity) makes the compound an attractive intermediate for process chemistry groups scaling up quinazolinone‑based active pharmaceutical ingredients (APIs). The commercial availability from multiple vendors at >97 % purity reduces the need for in‑house synthesis for early‑stage development.

Quote Request

Request a Quote for 6-hydroxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.